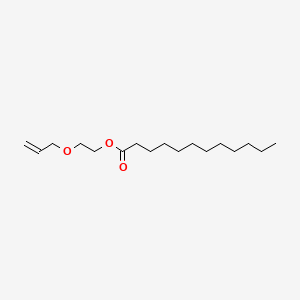![molecular formula C19H34N4O2 B12331793 Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-](/img/structure/B12331793.png)
Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- is a complex organic compound with a molecular formula of C19H34N4O2. This compound is known for its unique structure, which includes a benzene ring, a propanamide group, and multiple amine groups. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenepropanamide with 3-aminopropylamine and 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzenepropanone, while reduction of the amide group can produce benzenepropanamine.
科学的研究の応用
Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Kukoamine D: Another compound with similar amine groups and biological activities.
N1-Acetylspermine: Shares structural similarities and is used in similar research applications.
Uniqueness
Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C19H34N4O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C19H34N4O2/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25) |
InChIキー |
XNOLTRVSCPMWHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


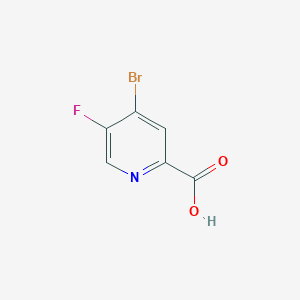
![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
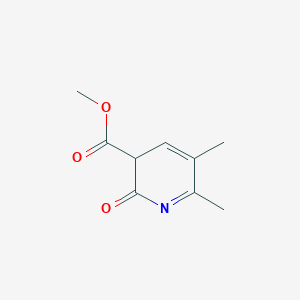
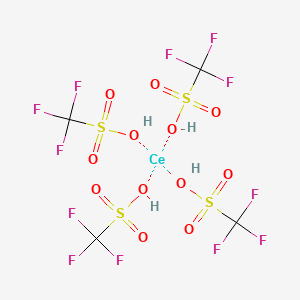

![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
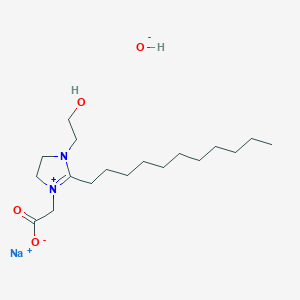
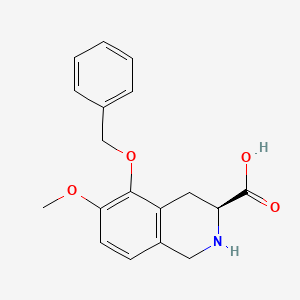
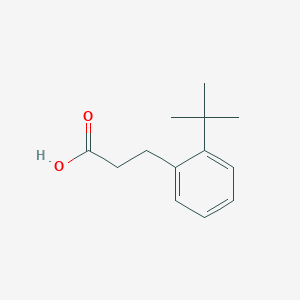
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
![[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
